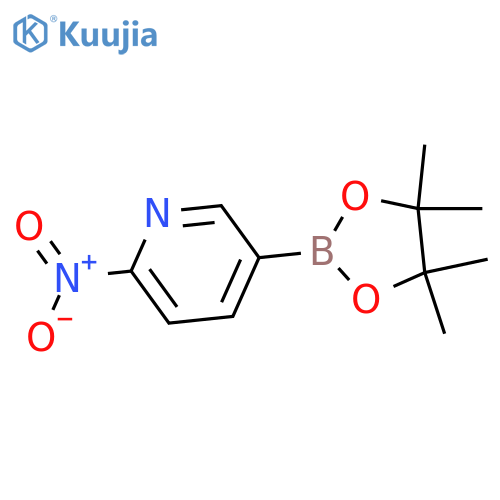

Cas no 1073371-93-3 (2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 化学的及び物理的性質

名前と識別子

-

- 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 2-Nitro-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-pyridine

- 2-Nitropyridine-5-boronic acid, pinacol ester

- 2-Nitro-5-pyridineboronic acid pinacol ester

- KEOFPCPNACMWHS-UHFFFAOYSA-N

- MB05285

- FT-0738763

- SCHEMBL558483

- DTXSID40584859

- AS-71576

- SY017041

- 2-Nitro-5-pyridineboronic acid pinacol ester, 97%

- 2-Nitropyridine-5-boronic acid pinacol ester

- AKOS016011292

- EN300-129676

- 2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- 1073371-93-3

- (6-NITROPYRIDIN-3-YL)BORONIC ACID PINACOL ESTER

- J-510164

- 2-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine;2-Nitro-5-pyridineboronic Acid Pinacol Ester

- A850020

- MFCD08063079

- YSB37193

- CS-0174169

- Z1625061573

- 3-hydroxy-2,3-dimethylbutan-2-yl hydrogen 6-nitropyridin-3-ylboronate

- DB-059630

-

- MDL: MFCD08063079

- インチ: 1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-5-6-9(13-7-8)14(15)16/h5-7H,1-4H3

- InChIKey: KEOFPCPNACMWHS-UHFFFAOYSA-N

- ほほえんだ: O1B(C2C=NC(=CC=2)[N+](=O)[O-])OC(C)(C)C1(C)C

計算された属性

- せいみつぶんしりょう: 250.11200

- どういたいしつりょう: 250.1124871g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 2

- 複雑さ: 326

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 77.2Ų

じっけんとくせい

- 密度みつど: 1.19±0.1 g/cm3 (20 ºC 760 Torr),

- ゆうかいてん: 155-159 °C

- ふってん: 392.8℃ at 760 mmHg

- PSA: 77.17000

- LogP: 1.81220

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine セキュリティ情報

-

記号:

- シグナルワード:Warning

- 危害声明: H315-H319-H335

- 警告文: P261-P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: S26

-

危険物標識:

- リスク用語:R36/37/38

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-129676-5g |

2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

1073371-93-3 | 95% | 5g |

$275.0 | 2023-09-05 | |

| Chemenu | CM136261-1g |

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

1073371-93-3 | 95% | 1g |

$106 | 2023-02-19 | |

| Enamine | EN300-129676-0.1g |

2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

1073371-93-3 | 95% | 0.1g |

$29.0 | 2023-09-05 | |

| Apollo Scientific | OR361511-1g |

2-Nitropyridine-5-boronic acid, pinacol ester |

1073371-93-3 | 98% | 1g |

£26.00 | 2025-02-20 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1244839-250mg |

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

1073371-93-3 | 97% | 250mg |

¥105.00 | 2024-08-09 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 32R0091P-25g |

2-Nitro-5-pyridineboronic acid pinacol ester |

1073371-93-3 | 98% | 25g |

¥0.0 | 2025-01-21 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1244839-25g |

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

1073371-93-3 | 97% | 25g |

¥4151.00 | 2024-08-09 | |

| Enamine | EN300-129676-10.0g |

2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

1073371-93-3 | 95% | 10g |

$475.0 | 2023-05-06 | |

| Enamine | EN300-318543-0.5g |

2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

1073371-93-3 | 95% | 0.5g |

$66.0 | 2023-02-24 | |

| Enamine | EN300-129676-0.05g |

2-nitro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine |

1073371-93-3 | 95% | 0.05g |

$20.0 | 2023-09-05 |

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine 関連文献

-

Huiwen Lan,Aimin Wei,Hechuang Zheng,Xuhui Sun,Jun Zhong Nanoscale, 2018,10, 7033-7039

-

Zhi-Qiao Wang,Ming-Jian Zhang,Zhong-Ning Xu,Guo-Cong Guo Chem. Commun., 2020,56, 403-406

-

Volker Strauss,Huize Wang,Simon Delacroix,Marc Ledendecker,Pablo Wessig Chem. Sci., 2020,11, 8256-8266

-

Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774

-

Reem Mousa,Shifra Lansky,Gil Shoham,Norman Metanis Chem. Sci., 2018,9, 4814-4820

-

Marfran C. D. Santos,Ingryd C. Morais,José V. Fernandes,Kássio M. G. Lima Anal. Methods, 2018,10, 1280-1285

-

C. Beato,M. S. Fernández,S. Fermani,M. Reggi,A. Neira-Carrillo,A. Rao,G. Falini,J. L. Arias CrystEngComm, 2015,17, 5953-5961

-

Nakia Maulucci,Francesco De Riccardis,Cinzia Barbara Botta,Agostino Casapullo,Elena Cressina,Massimo Fregonese,Paolo Tecilla,Irene Izzo Chem. Commun., 2005, 1354-1356

-

Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineに関する追加情報

Introduction to 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine (CAS No. 1073371-93-3)

2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and synthetic biology due to its versatile applications. This compound, identified by the CAS number 1073371-93-3, is a derivative of pyridine featuring a nitro group and a boronic ester moiety. The unique structural features of this molecule make it a valuable intermediate in the synthesis of complex heterocyclic compounds, particularly those relevant to medicinal chemistry and drug development.

The presence of the nitro group in the molecular structure imparts reactivity that is useful in various chemical transformations. Nitro compounds are well-known for their ability to participate in nucleophilic aromatic substitution reactions, which are pivotal in constructing biaryl structures. These transformations are often employed in the synthesis of biologically active molecules, including pharmaceuticals. Additionally, the boronic ester group attached to the pyridine ring enhances the compound's utility in cross-coupling reactions, such as Suzuki-Miyaura coupling. This reaction is widely used in organic synthesis to form carbon-carbon bonds and is particularly important in constructing complex organic molecules with desired pharmacological properties.

Recent advancements in synthetic methodologies have highlighted the importance of boronic esters as key intermediates in pharmaceutical synthesis. The stability and reactivity of 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl, a protecting group for boronate esters, have been extensively studied. This protecting group ensures that the boronic ester remains intact under various reaction conditions while being easily removable when desired. Such features make 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine an invaluable building block for constructing novel drug candidates.

In the context of drug discovery, pyridine derivatives have long been recognized for their broad spectrum of biological activities. Pyridine-based compounds are prevalent in many FDA-approved drugs due to their ability to interact with biological targets such as enzymes and receptors. The nitro group in this compound can be further functionalized through reduction or diazotization reactions, leading to diverse chemical scaffolds. These modifications allow chemists to fine-tune the pharmacokinetic and pharmacodynamic properties of potential drug candidates.

One of the most compelling aspects of 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is its role in facilitating the synthesis of complex heterocycles through cross-coupling reactions. Heterocyclic compounds are a cornerstone of modern medicinal chemistry due to their diverse biological activities and structural complexity. The ability to efficiently construct these molecules using well-established synthetic protocols is crucial for accelerating drug discovery pipelines. The compound's compatibility with palladium-catalyzed cross-coupling reactions makes it an excellent candidate for generating novel heterocyclic scaffolds that can be further optimized for therapeutic applications.

Recent studies have demonstrated the utility of this compound in the synthesis of kinase inhibitors. Kinases are enzymes that play critical roles in many cellular processes and are often targeted by therapeutic agents. By leveraging the reactivity of the nitro and boronic ester groups, researchers have been able to develop highly potent kinase inhibitors with improved selectivity and efficacy. These inhibitors represent promising candidates for treating various diseases, including cancer and inflammatory disorders.

The use of Suzuki-Miyaura coupling in conjunction with 2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has also been explored in the context of developing novel antimicrobial agents. Antibiotic resistance remains a significant global health challenge, necessitating the discovery of new antimicrobial compounds. Pyridine-based scaffolds have shown promise as antimicrobial agents due to their ability to disrupt bacterial cell wall synthesis and other vital cellular processes. The versatility of this compound allows for rapid diversification of chemical structures through cross-coupling reactions.

In conclusion, 2-Nitro-5-(4 4 5 5-tetramethyl -1 3 2-dioxaborolan -2 -yl)pyridine (CAS No .1073371 -93 -3) is a multifaceted compound with significant potential in pharmaceutical research and drug development . Its unique structural features enable it to participate in a variety of synthetic transformations , making it an indispensable tool for medicinal chemists . As research continues to uncover new applications for this compound , its importance is likely to grow further , contributing to advancements in therapeutic interventions across multiple disease areas .

1073371-93-3 (2-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine) 関連製品

- 2097998-29-1(3-Cyclopropyl-6-(pentan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 2680847-81-6([(Azetidin-3-yl)methyl][(5-chloropyrazin-2-yl)methyl]methylamine)

- 1706448-21-6(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-amine)

- 1368801-36-8({1-(3-chlorophenyl)methylcyclopropyl}methanamine)

- 2229199-55-5(1-(1H-imidazol-2-yl)methylcyclopropan-1-ol)

- 337535-94-1(6-Bromo-N-methylpicolinamide)

- 2287311-01-5(7-bromo-4-methoxy-1-(2-methylpropyl)-1H-1,2,3-benzotriazole)

- 2229585-85-5(1-(3,3-dimethylcyclopentyl)-2,2-difluorocyclopropane-1-carboxylic acid)

- 941984-65-2(N-(cyclohexylmethyl)-2-(2-{(4-fluorophenyl)methylsulfanyl}-1,3-thiazol-4-yl)acetamide)

- 15761-50-9((2R)-4-methylpentan-2-amine)